10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine
Overview
Description
“10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine” is a chemical compound12. However, the specific details about this compound are not readily available in the search results.
Synthesis Analysis
The synthesis of similar compounds involves various factors such as the reaction time, the reaction temperature, and the mole ratio of reaction materials3. However, the specific synthesis process for “10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine” is not detailed in the search results.
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods. However, the specific molecular structure of “10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine” is not provided in the search results4.Chemical Reactions Analysis
The chemical reactions involving “10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine” are not detailed in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, and more1. However, the specific physical and chemical properties of “10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine” are not detailed in the search results.Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Derivatives : This compound is used as a starting material in the synthesis of various derivatives. For instance, it has been converted into methiodide salts and then reduced to yield different derivatives. These derivatives are often utilized for further chemical reactions and studies (Bremner, Browne, & Gunawardana, 1984).
Ring Expansion Reactions : It serves as a precursor in ring-expansion reactions, particularly through the Meisenheimer rearrangement, a significant reaction in organic chemistry that alters the structure of cyclic compounds (Bremner, Browne, & Gunawardana, 1984).
Structural Studies and Analysis
Mass Spectrometry Analysis : The compound has been analyzed using electron impact mass spectrometry to understand its fragmentation processes and molecular structure. This type of study is crucial for identifying and understanding the behavior of complex molecules (Bravo, Ticozzi, Pelli, & Traldi, 1988).
X-Ray Crystallography : The structure of its derivatives has been examined using X-ray crystallographic methods, providing detailed insights into their molecular configuration and aiding in the development of new synthetic methods (Bremner et al., 1988).
Application in Synthesizing Other Compounds
Synthesis of Heterocyclic Compounds : It has been used in the synthesis of heterocyclic compounds, demonstrating its versatility as a building block in organic synthesis. This application is significant for creating a variety of biologically active compounds (Kametani, Takahashi, Ihara, & Fukumoto, 1979).
Ring-Closing Metathesis : The compound and its derivatives have been used in ring-closing metathesis, a critical reaction for constructing cyclic structures, essential in pharmaceutical and material science research (Taher et al., 2013).
Potential Pharmaceutical Applications
- Pharmacological Properties : While direct research on 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine's pharmacological properties is limited, its structural analogs have shown potential as analgesics, indicating a possible area of research for this compound as well (Shiotani, Kometani, & Mitsuhashi, 1975).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. However, the specific safety and hazards of “10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine” are not detailed in the search results1.
Future Directions
The future directions of a compound refer to its potential applications and research directions. However, the specific future directions for “10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine” are not detailed in the search results.
Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and databases.
properties
IUPAC Name |
10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-5-2-4-9-8-12-6-3-7-14-11(9)10/h2,4-5,12H,3,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTYUGLBGRVXSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651037 | |
Record name | 10-Methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine | |
CAS RN |
938459-13-3 | |
Record name | 3,4,5,6-Tetrahydro-10-methoxy-2H-1,5-benzoxazocine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938459-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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